

Technical Whitepaper: Beta-Cedrene

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Compound of Interest

Compound Name:	Cedrene
CAS No.:	19069-48-8
Cat. No.:	B097730

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Molecular Profiling, Biosynthetic Mechanistics, and Therapeutic Potential

Executive Summary

Beta-**cedrene** (C₁₅H₂₄) is a tricyclic sesquiterpene and a structural isomer of the more abundant alpha-**cedrene**. While often co-occurring in cedarwood essential oils (*Juniperus virginiana*, *Cedrus atlantica*), beta-**cedrene** possesses distinct physicochemical properties and pharmacological activities driven by its exocyclic methylene functionality. This guide provides a comprehensive technical analysis of beta-**cedrene**, focusing on its biosynthetic origin, analytical differentiation from alpha-**cedrene**, and critical implications in drug metabolism—specifically its potent competitive inhibition of CYP2B6.

Molecular Identity & Physicochemical Profile[1][2][3]

Beta-**cedrene** is a tricyclic sesquiterpene defined by a rigid "cedrane" skeleton. Its primary structural distinction from alpha-**cedrene** is the position of the double bond: alpha-**cedrene** features an endocyclic double bond (C8=C9), whereas beta-**cedrene** possesses an exocyclic methylene group (C8=C15).

1.1 Core Data Table

Parameter	Specification
IUPAC Name	(1S,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.0 ^{1,5}]undecane
Molecular Formula	C ₁₅ H ₂₄
Molecular Weight	204.35 g/mol
CAS Number	546-28-1
Boiling Point	~263°C (at 760 mmHg)
Density	0.932 g/mL (at 20°C)
Stereochemistry	(+)-beta-cedrene is the common natural enantiomer.[1]
Solubility	Insoluble in water; soluble in ethanol, oils, and non-polar solvents.

Biosynthetic Mechanistics[5]

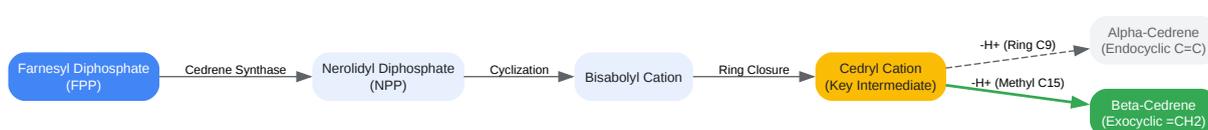
The biosynthesis of beta-**cedrene** is a classic example of cation-driven cyclization cascades. It originates from Farnesyl Diphosphate (FPP) and diverges from the alpha-**cedrene** pathway at the final deprotonation step.

2.1 Pathway Description

- Ionization: FPP ionizes to form the nerolidyl diphosphate (NPP) intermediate.
- Cyclization 1: NPP cyclizes to the bisabolylyl cation.
- Cyclization 2: Further cyclization forms the acorenyl cation and subsequently the cedryl cation.
- Divergence:
 - Alpha-**Cedrene**: Deprotonation at an adjacent ring carbon (C9) forms the internal double bond.

- **Beta-Cedrene**: Deprotonation at the exocyclic methyl group (C15) forms the exocyclic methylene tail.

2.2 Biosynthetic Pathway Diagram



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Caption: Divergent biosynthesis of **cedrene** isomers from the common cedryl cation intermediate.

Analytical Characterization

Distinguishing beta-**cedrene** from alpha-**cedrene** is a common analytical challenge. While Mass Spectrometry (MS) fragmentation patterns are similar (both showing m/z 204 parent ions), Nuclear Magnetic Resonance (NMR) and Gas Chromatography (GC) retention indices provide definitive identification.

3.1 Nuclear Magnetic Resonance (NMR)

The exocyclic methylene group of beta-**cedrene** provides a unique diagnostic signature compared to the vinyl proton of alpha-**cedrene**.

Nucleus	Beta-Cedrene Signal (Diagnostic)	Alpha-Cedrene Signal (Contrast)
^1H NMR	4.50–4.80 ppm (2H, broad singlets) Exocyclic methylene protons (=CH ₂)	5.20–5.30 ppm (1H, broad singlet) Endocyclic vinyl proton (C=CH)
^{13}C NMR	~100–110 ppm (=CH ₂) ~150–155 ppm (Quaternary C=)	~120–125 ppm (=CH) ~135–140 ppm (Quaternary C=)

3.2 GC-MS Profiling

- Retention Index (RI): On non-polar columns (e.g., DB-5, HP-5), beta-**cedrene** typically elutes after alpha-**cedrene**.
 - Alpha-**Cedrene** RI: ~1410–1420[1]
 - Beta-**Cedrene** RI: ~1420–1430[1]
- Key MS Fragments: m/z 91, 93, 105, 119, 161, 204 (Molecular Ion).

Pharmacological Potential & Drug Development

Recent research has elevated beta-**cedrene** from a fragrance ingredient to a bioactive molecule of interest, particularly regarding its interaction with metabolic enzymes.

4.1 CYP2B6 Inhibition (Critical Interaction)

Beta-**cedrene** is a potent competitive inhibitor of the Cytochrome P450 2B6 (CYP2B6) enzyme.

- Ki Value: 1.6 μ M[2]
- Mechanism: Competitive inhibition at the active site.
- Clinical Implication: High potential for Drug-Drug Interactions (DDIs). Co-administration of beta-**cedrene**-rich preparations could dangerously elevate plasma concentrations of CYP2B6 substrates such as Bupropion, Efavirenz, and Cyclophosphamide.

4.2 Biological Activities[3]

- Anti-inflammatory: Inhibits pro-inflammatory mediators.[4]
- Antimicrobial: Demonstrates efficacy against Gram-positive bacteria.[4]
- Receptor Activity: Agonist for the olfactory receptor MOR23, triggering cAMP/PKA signaling pathways involved in metabolic regulation.[4]

Experimental Protocols

5.1 Protocol: Isolation of Beta-Cedrene via Argentation Chromatography

Separating beta-**cedrene** from alpha-**cedrene** is difficult due to their similar boiling points. Silver Nitrate (AgNO_3) Impregnated Silica Gel Chromatography is the gold standard for this separation, exploiting the ability of silver ions to form reversible π -complexes with the more accessible exocyclic double bond of beta-**cedrene**.

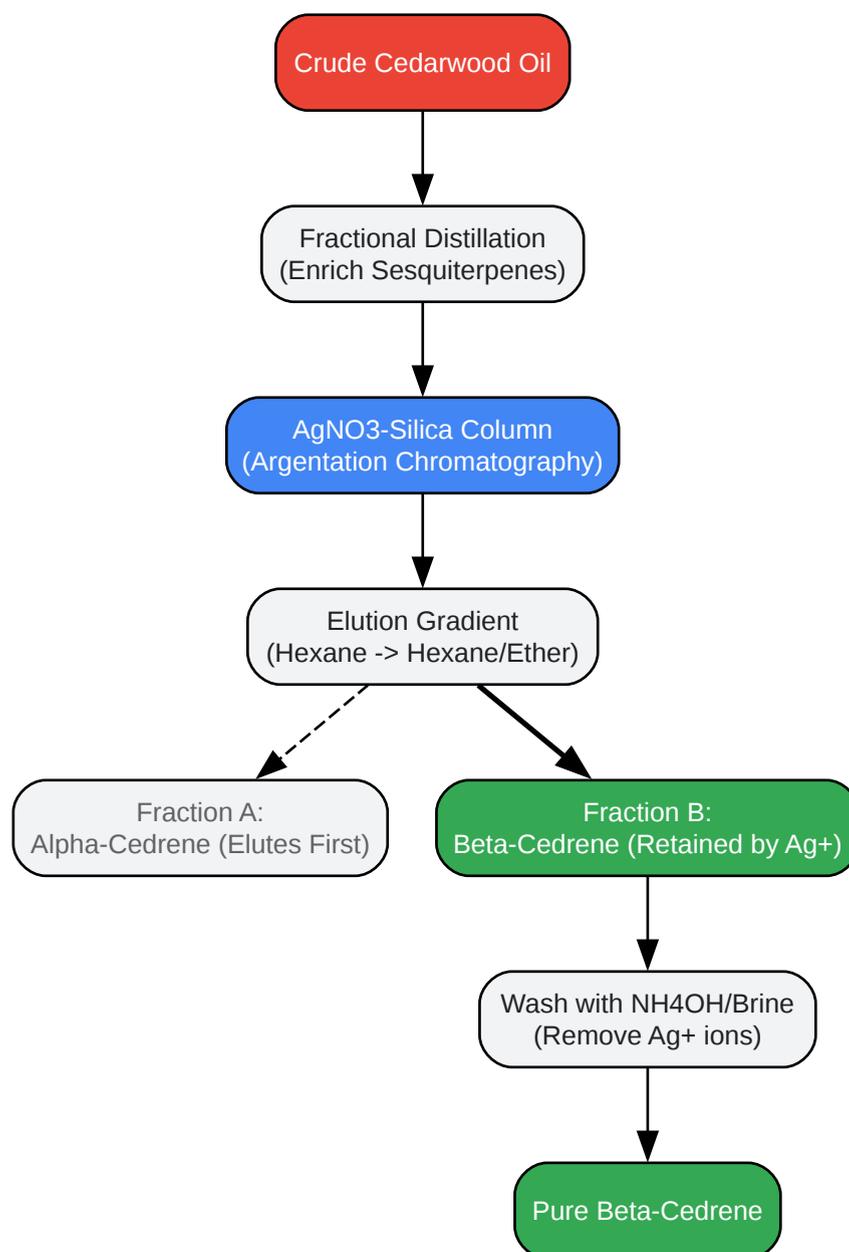
Reagents:

- Silica Gel (230-400 mesh)
- Silver Nitrate (AgNO_3)[5]
- Solvents: Hexane, Diethyl Ether (or Toluene)

Step-by-Step Workflow:

- Preparation of Ag-Silica:
 - Dissolve AgNO_3 in water (10% w/w relative to silica).
 - Slurry with silica gel.
 - Evaporate water under vacuum (rotary evaporator) in the dark (AgNO_3 is light-sensitive).
 - Activate the dried silica at 120°C for 4 hours.
- Column Packing:
 - Pack the column using the dry method or slurry method with Hexane. Protect from light (wrap column in aluminum foil).
- Loading & Elution:
 - Load the cedarwood oil fraction (enriched in sesquiterpenes).[3][6]
 - Elute with a gradient of Hexane -> Hexane:Ether (98:2).

- Separation Logic: Alpha-**cedrene** (sterically hindered internal alkene) interacts weakly and elutes first. Beta-**cedrene** (accessible exocyclic alkene) interacts strongly with Ag⁺ and elutes later.
- Recovery:
 - Collect fractions containing beta-**cedrene** (monitor via GC or TLC).
 - Wash the organic fraction with dilute ammonia or brine to remove leached silver ions.
 - Dry over anhydrous Na₂SO₄ and concentrate.



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Caption: Workflow for the purification of beta-**cedrene** using silver nitrate chromatography.

References

- PubChem. "Beta-**Cedrene** Compound Summary." National Library of Medicine. [[Link](#)]
- NIST Chemistry WebBook. "Beta-**Cedrene** Mass Spectrometry Data." National Institute of Standards and Technology. [[Link](#)]

- Jeong, H.U., et al. "Inhibitory effects of cedrol, β -cedrene, and thujopsene on cytochrome P450 enzyme activities in human liver microsomes." *Journal of Toxicology and Environmental Health*, 2014. [[Link](#)]
- University of Queensland. "Chromatography with Silver Nitrate: Techniques for Isomer Separation." [[Link](#)]

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Sources

- 1. (+)-beta-Cedrene | C15H24 | CID 11106485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of the CYP2B6*6 Allele on Catalytic Properties and Inhibition of CYP2B6 In Vitro: Implication for the Mechanism of Reduced Efavirenz Metabolism and Other CYP2B6 Substrates In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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